2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide
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Description
2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide is a useful research compound. Its molecular formula is C21H16ClFN6O and its molecular weight is 422.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.1058150 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostic Applications
Fluorinated imidazoles and pyrimidines, for example, have been evaluated for their potential in positron emission tomography (PET) imaging, particularly targeting peripheral benzodiazepine receptors (PBRs). These receptors are implicated in neurodegenerative disorders, making compounds with high affinity and selectivity for PBRs valuable for diagnostic imaging of such diseases (Fookes et al., 2008).
Antiviral and Antimicrobial Activity
Compounds structurally related to imidazoles and pyrimidines have shown significant potential as antiviral and antimicrobial agents. Specific derivatives have demonstrated promising antirhinovirus activity, indicating potential applications in the treatment of viral infections (Hamdouchi et al., 1999). Additionally, fluorinated benzothiazolo imidazole compounds have exhibited antimycobacterial activity, suggesting applications in combating tuberculosis and related bacterial infections (Sathe et al., 2011).
Anti-Inflammatory and Analgesic Effects
Research on imidazoles and benzamides has also explored their potential anti-inflammatory and analgesic properties. Certain derivatives have been synthesized and evaluated for their efficacy in reducing inflammation, with some compounds showing activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Cancer Research
Fluorinated compounds, including those containing imidazole and pyrimidine motifs, have been investigated for their antitumor properties. Specific derivatives have been synthesized with the aim of exploring their cytotoxic effects on cancer cells, contributing to the development of novel anticancer therapies (Hutchinson et al., 2001).
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O/c1-13-25-19(11-20(26-13)29-9-8-24-12-29)27-15-3-5-16(6-4-15)28-21(30)17-7-2-14(23)10-18(17)22/h2-12H,1H3,(H,28,30)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPXMCIURADLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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